3-methyl-4-nitro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide
Overview
Description
3-methyl-4-nitro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-nitro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps:
Amination: The attachment of the pyrrolidine ring.
Trifluoromethylation: The addition of the trifluoromethyl group.
Amidation: The formation of the benzamide linkage.
Each step requires specific reagents and conditions, such as strong acids for nitration, amines for amination, and specialized catalysts for trifluoromethylation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-nitro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines .
Scientific Research Applications
3-methyl-4-nitro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 3-methyl-4-nitro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The exact pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-[2-(pyrrolidin-1-yl)phenyl]benzamide
- 3-nitro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide
Uniqueness
What sets 3-methyl-4-nitro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide apart is the combination of its functional groups, which confer unique chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and bioavailability .
Properties
IUPAC Name |
3-methyl-4-nitro-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c1-12-10-13(4-6-16(12)25(27)28)18(26)23-15-11-14(19(20,21)22)5-7-17(15)24-8-2-3-9-24/h4-7,10-11H,2-3,8-9H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJAXHKBPITYCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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